

Dihydroquinidine solubility and stability data

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Compound of Interest

Compound Name: Dihydroquinidine

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An In-depth Technical Guide to the Solubility and Stability of Dihydroquinidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental. **Dihydroquinidine**, a Cinchona alkaloid closely related to quinidine, is utilized as a chiral ligand and catalyst in asymmetric synthesis and is investigated for its pharmacological properties.^[1] This guide provides a detailed overview of the solubility and stability of **dihydroquinidine**, presenting key data, experimental protocols, and visual workflows to support research and development activities.

Dihydroquinidine: An Overview

Dihydroquinidine is the hydrogenated derivative of quinidine, where the vinyl group is reduced to an ethyl group. This structural modification influences its physical and chemical characteristics. It is a white or almost white crystalline powder.^[1] Understanding its solubility and stability is critical for its application in synthesis, formulation development, and for ensuring its quality and efficacy in various applications.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability, as well as its utility in chemical reactions. **Dihydroquinidine's** solubility has been characterized in a range of common organic solvents and aqueous systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **dihydroquinidine** in various solvents.

| Solvent/System | Solubility | Reference |
|---|------------------------|-----------|
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2] |
| DMSO | 60 mg/mL (183.81 mM) | [3] |
| Ethanol | 1 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.37 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.37 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.37 mM) | [4] |

Qualitative Solubility Data

Qualitative assessments provide a general understanding of **dihydroquinidine**'s solubility characteristics.

| Solvent | Solubility Description | Reference |
|------------|-------------------------------|-----------|
| Chloroform | Soluble | [5] |
| Ethanol | Soluble | [1][5] |
| Methanol | Soluble | [5] |
| Water | Very slightly soluble | [5] |
| Water | Insoluble or slightly soluble | [3] |
| Ethanol | Insoluble or slightly soluble | [3] |

Stability Profile

The chemical stability of **dihydroquinidine** is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

General Stability and Storage

| Condition | Observation / Recommendation | Reference |
|-------------------|---|-----------|
| Storage | Can be stored at ambient conditions in well-closed, light-resistant containers. | [1] |
| Hygroscopicity | Not hygroscopic. | [1] |
| Light Sensitivity | The related compound quinidine darkens on exposure to light, suggesting similar precautions for dihydroquinidine. | [6] |
| Long-term Powder | Store at -20°C for up to 3 years. | [3] |
| In Solvent | Store at -80°C for up to 1 year. | [3] |

Stress testing, as outlined by the International Council for Harmonisation (ICH) guidelines, is essential to identify likely degradation products and understand the intrinsic stability of the molecule.[7] This involves exposing the drug substance to conditions more severe than accelerated testing, including extreme temperatures, humidity, a wide pH range in solution, oxidation, and photolysis.[7]

Experimental Protocols

Detailed and standardized protocols are necessary for obtaining reliable and reproducible solubility and stability data.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.^{[8][9]}

Objective: To determine the saturation concentration of **dihydroquinidine** in a specific solvent at a controlled temperature.

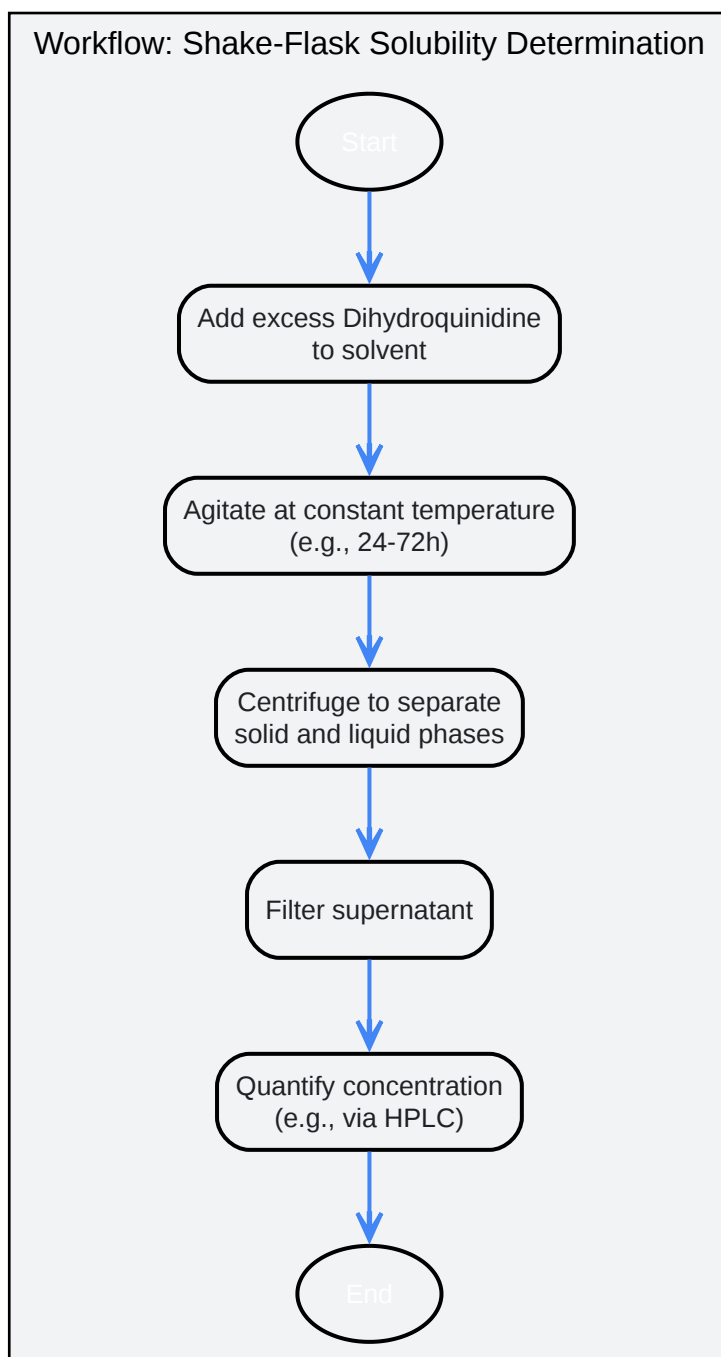
Materials:

- **Dihydroquinidine** powder
- Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated quantitative analytical method).

Methodology:

- Preparation: Add an excess amount of **dihydroquinidine** powder to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
- Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a defined period (typically 24 to 72 hours) to ensure equilibrium is reached.^[9]

- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, immediately filter the aliquot using a syringe filter.
- **Quantification:** Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of **dihydroquinidine** using a validated HPLC method.[\[10\]](#)[\[11\]](#)
- **Confirmation:** To confirm that equilibrium was achieved, the solid phase can be analyzed to ensure no polymorphic or chemical changes occurred during the experiment.



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Caption: Workflow for Thermodynamic Solubility Measurement.

Protocol 2: Stability Testing Program (ICH Guideline Approach)

A comprehensive stability testing program is designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors.^[7]

Objective: To establish a re-test period and recommend storage conditions for **dihydroquinidine**.

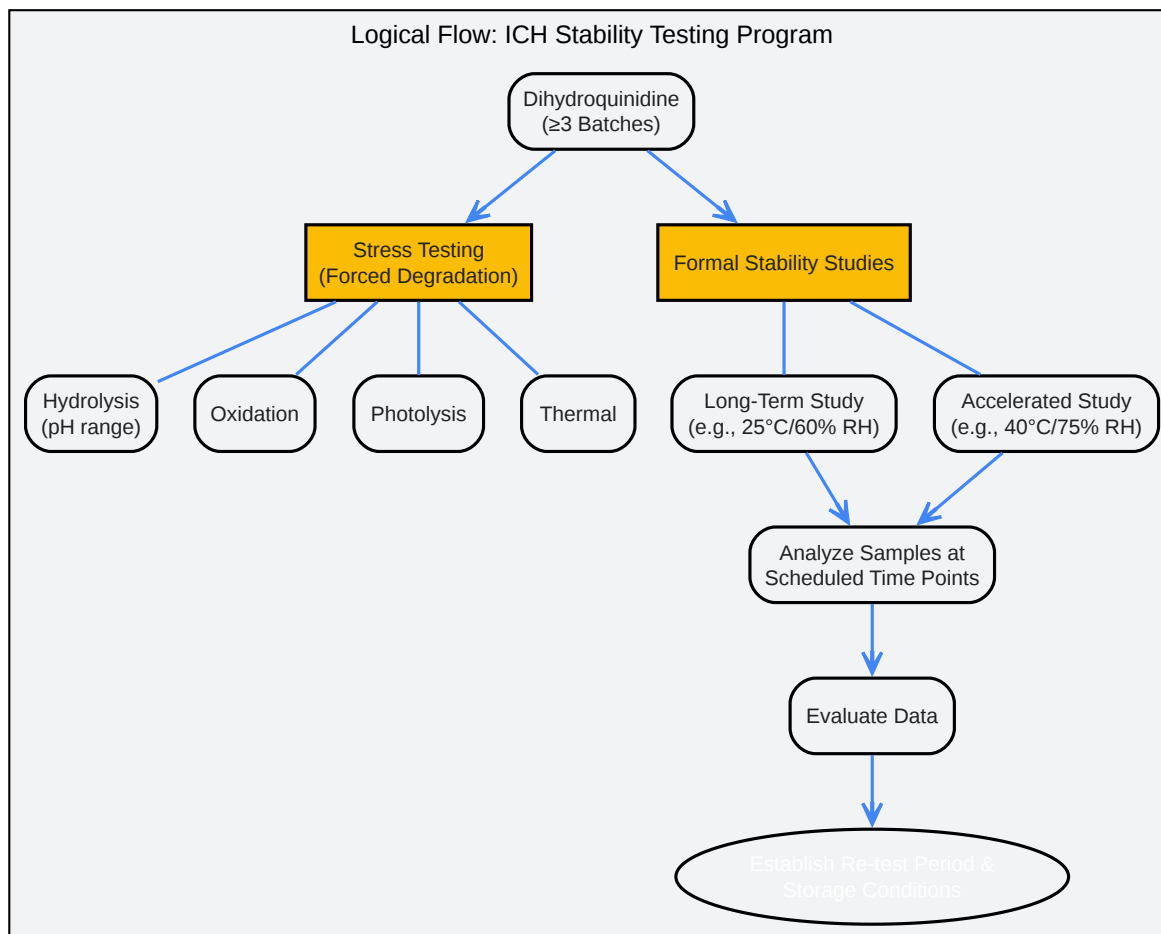
Materials:

- At least three primary batches of **dihydroquinidine**.^[7]^[12]
- Qualified stability chambers capable of controlling temperature and humidity.
- Photostability chamber.
- Appropriate container closure systems that simulate the proposed packaging.^[12]
- Validated stability-indicating analytical method (e.g., HPLC) capable of separating degradation products from the parent compound.^[11]

Methodology:

- Stress Testing (Forced Degradation):
 - Hydrolytic Stability: Expose solutions of **dihydroquinidine** to a range of pH values (e.g., acidic, neutral, and basic) at elevated temperatures.^[7]
 - Oxidative Stability: Treat **dihydroquinidine** in solution with an oxidizing agent (e.g., hydrogen peroxide).
 - Photostability: Expose the solid powder and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.^[7]
 - Thermal Stability: Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).^[7]
- Formal Stability Studies:

- Place samples from at least three batches into stability chambers under the following conditions (for Climatic Zones I and II):
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.[\[13\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.[\[13\]](#)
- Testing Frequency:
 - For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[\[12\]](#)
[\[13\]](#)
 - For accelerated studies, test at a minimum of three time points, including 0, 3, and 6 months.[\[12\]](#)
- Analysis: At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

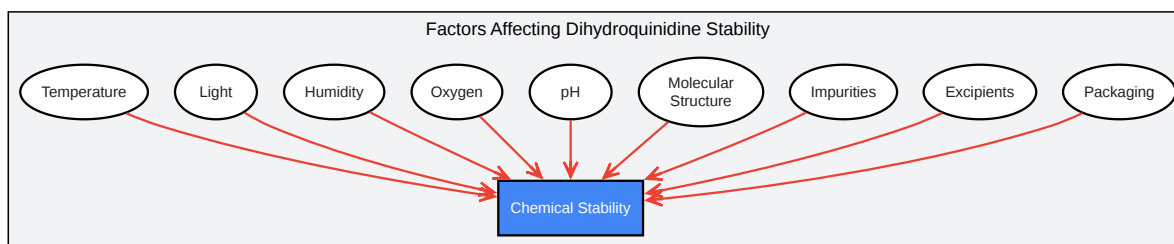


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Caption: Overview of a Comprehensive Stability Program.

Factors Influencing Stability

The stability of a pharmaceutical compound like **dihydroquinidine** is not intrinsic but is influenced by several external and internal factors. Understanding these relationships is key to developing robust formulations and defining appropriate storage.



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Caption: Key Factors Influencing Drug Substance Stability.

This technical guide provides a foundational understanding of **dihydroquinidine**'s solubility and stability. The presented data and protocols offer a starting point for researchers to design further experiments, develop formulations, and ensure the quality and reliability of this important chemical entity in their work.

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